1-(4-methoxybenzyl)-5-nitro-1H-indazole
Overview
Description
1-(4-Methoxybenzyl)-5-nitro-1H-indazole is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a methoxybenzyl group and a nitro group in the structure of this compound contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(4-methoxybenzyl)-5-nitro-1H-indazole can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybenzyl chloride with 5-nitroindazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography to obtain pure this compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
1-(4-Methoxybenzyl)-5-nitro-1H-indazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can also be reduced to a hydroxylamine intermediate using reagents like sodium dithionite.
Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1-(4-methoxybenzyl)-5-amino-1H-indazole, while substitution reactions can introduce various functional groups to the benzyl moiety.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: The biological activities of indazole derivatives, including 1-(4-methoxybenzyl)-5-nitro-1H-indazole, have been explored for their potential as antimicrobial, anti-inflammatory, and anticancer agents.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzyl)-5-nitro-1H-indazole involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxybenzyl group may also contribute to the compound’s binding affinity to specific proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
1-(4-Methoxybenzyl)-5-nitro-1H-indazole can be compared with other similar compounds, such as:
1-(4-Methoxybenzyl)-2-phenyl-1H-indole-4-carbaldehyde: This compound has a similar methoxybenzyl group but differs in the indole core structure and the presence of a carbaldehyde group.
1-(4-Methoxybenzyl)piperazine: This compound contains a methoxybenzyl group attached to a piperazine ring, which differs from the indazole core of this compound.
The uniqueness of this compound lies in its specific combination of functional groups and its indazole core structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-5-nitroindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-21-14-5-2-11(3-6-14)10-17-15-7-4-13(18(19)20)8-12(15)9-16-17/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJWDLCHHHACAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80658008 | |
Record name | 1-[(4-Methoxyphenyl)methyl]-5-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80658008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1071550-12-3 | |
Record name | 1-[(4-Methoxyphenyl)methyl]-5-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80658008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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